BENGHE Foundational & Exploratory

Check Availability & Pricing

o-Bromopropiophenone: A Comprehensive
Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phenyl 2-bromo-2-propyl! ketone

Cat. No.: B084759

For Researchers, Scientists, and Drug Development Professionals

Abstract

a-Bromopropiophenone (2-bromo-1-phenyl-1-propanone) is a pivotal intermediate in organic
synthesis, renowned for its utility as a versatile building block in the construction of a wide array
of pharmaceutical agents and complex organic molecules.[1][2] This technical guide provides
an in-depth overview of a-bromopropiophenone, encompassing its synthesis, chemical
properties, and significant applications, with a particular focus on its role in drug development.
Detailed experimental protocols, quantitative data analysis, and visual representations of
reaction pathways are presented to serve as a comprehensive resource for researchers in the
field.

Introduction

a-Bromopropiophenone, a member of the a-halo ketone class of compounds, is a colorless to
pale yellow liquid characterized by the presence of a bromine atom at the carbon alpha to the
carbonyl group.[2] This structural feature imparts a high degree of reactivity, making it a
valuable precursor in various synthetic transformations.[2] Its primary application lies in the
synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.[1] Notably,
it is a key starting material for the synthesis of several central nervous system stimulants and
related compounds, including cathinone and its derivatives, as well as the bronchodilator and
decongestant ephedrine.[3][4]
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Physicochemical Properties

A summary of the key physicochemical properties of a-bromopropiophenone is provided in the

table below.
Property Value Reference(s)
Molecular Formula CoHoBro [1][5]
Molecular Weight 213.07 g/mol [1][5]
Appearance C.:olc')rle.ss to pale yellow (2]

liquid/oil

Boiling Point 245-250 °C (lit.)
138-140 °C at 14 mmHg (lit.)
135-138 °C at 20 mmHg [6][7]
Density 1.41 g/cm3 at 25 °C (lit.) [1]
Refractive Index n20/D 1.571 (lit.)

Insoluble in water; Soluble in

organic solvents like ethanol,

Solubility [1]
ether, acetone, and
dichloromethane.

CAS Number 2114-00-3 [2]

Synthesis of a-Bromopropiophenone

The most prevalent method for the synthesis of a-bromopropiophenone is the direct a-

bromination of propiophenone. Several protocols have been developed, employing different

brominating agents and reaction conditions to optimize yield and purity.

Synthesis Methods: A Comparative Overview
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Detailed Experimental Protocols

Protocol 1: Green Synthesis via in situ Bromination[9]

This method utilizes a safer and more environmentally friendly approach by generating bromine

in situ.

o Materials:

o Propiophenone (13.4 g, 0.1 mol)
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o Sodium bromide (41.2 g, 0.4 mol)

o 30% Sulfuric acid (32.7 g, 0.1 mol)

o 27% Hydrogen peroxide (35.2 g, 0.25 mol)

o Saturated sodium carbonate solution

o Saturated sodium chloride solution

o Anhydrous magnesium sulfate

o 500 mL round-bottom flask

e Procedure:

o To a 500 mL round-bottom flask, add propiophenone (13.4 g) and sodium bromide (41.2
9).

o Stir the mixture evenly at room temperature.

o Add 30% sulfuric acid (32.7 g) to the mixture.

o Slowly add 27% hydrogen peroxide (35.2 g) dropwise.

o Continue to stir the reaction mixture for 1-2 hours after the addition is complete.

o Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, stop stirring and allow the layers to separate.

o Wash the organic layer with saturated sodium carbonate solution and then with saturated
sodium chloride solution.

o Dry the organic phase over anhydrous magnesium sulfate.

o Concentrate the organic phase to obtain a-bromopropiophenone as a yellow oily liquid.

o Expected Outcome:
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o Yield: 94%

o Purity: 96% (as determined by HPLC)
Protocol 2: Direct Bromination in Dichloromethane
This is a classic and straightforward method for a-bromination.
o Materials:

o Propiophenone (72 g, 0.5 mol)

o Bromine (82 g, 0.51 mol)

o Dichloromethane (600 mL)

e Procedure:

o

Dissolve propiophenone (72 g) in 500 mL of dichloromethane in a suitable reaction vessel.

[¢]

Prepare a solution of bromine (82 g) in 100 mL of dichloromethane.

o

Add the bromine solution dropwise to the propiophenone solution at 20 °C with stirring.

[e]

After the addition is complete, stir the solution for an additional 30 minutes.

o

Evaporate the solvent under reduced pressure to obtain a-bromopropiophenone.
o Expected Outcome:
o Yield: Quantitative

Key Reactions and Applications in Drug
Development

a-Bromopropiophenone is a versatile intermediate due to the reactivity of the carbon-bromine
bond, which is susceptible to nucleophilic substitution.
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Synthesis of Cathinone and its Derivatives

A primary application of a-bromopropiophenone is in the synthesis of cathinone and its
substituted analogs, which are of significant interest in medicinal chemistry and pharmacology.
The reaction proceeds via a nucleophilic substitution of the bromine atom by an amine.

Reaction with Methylamine:

The reaction of a-bromopropiophenone with methylamine yields a-methylaminopropiophenone
(methcathinone or ephedrone), a precursor for the synthesis of ephedrine and
pseudoephedrine.[4]

e Mechanism: The reaction is a standard SN2 nucleophilic substitution. The nitrogen atom of
methylamine acts as a nucleophile, attacking the electrophilic a-carbon and displacing the
bromide ion.

Diagram of the Reaction with Methylamine:

Caption: Reaction of a-bromopropiophenone with methylamine.

Synthesis of Ephedrine

a-Methylaminopropiophenone, derived from a-bromopropiophenone, can be reduced to form
ephedrine and pseudoephedrine.[4] This reduction of the ketone functionality to a secondary
alcohol is a critical step in the synthesis of these widely used pharmaceuticals.

Favorskii Rearrangement

Under basic conditions, a-halo ketones like a-bromopropiophenone can undergo the Favorskii
rearrangement to yield carboxylic acid derivatives.[8][12] This reaction proceeds through a
cyclopropanone intermediate and can be a powerful tool for carbon skeleton rearrangement.
[13] The specific products depend on the base and nucleophile used.[13]

Diagram of the Favorskii Rearrangement Mechanism:
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Favorskii Rearrangement of a-Bromopropiophenone
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Experimental Workflow for a-Bromopropiophenone Synthesis and Reaction

Synthesis of a-Bromopropiophenone
1. Reactant Setup
(Propiophenone, Brominating Agent, Solvent)

:

2. Bromination Reaction
(Controlled Temperature and Addition)

3. Reaction Monitoring
(TLC)

Work-up and Purification
Y

G. Quenching and Phase SeparatiorD
5. Washing
(e.g., with NaHCOs, Brine)

6. Drying
(Anhydrous MgSOa or Na2SQ0a4)

7. Solvent Removal
(Rotary Evaporation)

8. (Optional) Further Purification
(Distillation or Crystallization)
Subsequent Reagction (e.g., Amination)
\
9. Reaction with Nucleophile
(e.g., Methylamine)
[10. Product Isolation and Purificatior)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b084759?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

